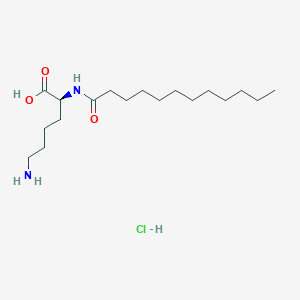
N-Lauroyl-L-lysine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Lauroyl-L-lysine hydrochloride is a compound derived from the amino acid L-lysine and lauric acid. It is known for its amphiphilic properties, which means it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. This characteristic makes it useful in various applications, particularly in the cosmetic and pharmaceutical industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of N-Lauroyl-L-lysine hydrochloride typically involves the following steps:
Preparation of Lysine Laurate: This involves mixing methanol, lauric acid, and a concentrated solution of lysine.
Preparation of Lauroyl Lysine Crude Product: The lysine laurate obtained is mixed with trimethylbenzene and heated to initiate a reflux reaction.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale fermentation processes using microorganisms like Corynebacterium glutamicum to produce L-lysine, which is then chemically modified to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Lauroyl-L-lysine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: These involve replacing one functional group with another.
Hydrolysis: This reaction involves breaking down the compound into its constituent parts using water.
Common Reagents and Conditions
Lauric Acid: Used in the acylation reaction to form N-Lauroyl-L-lysine.
Methanol: Used as a solvent in the preparation of lysine laurate.
Trimethylbenzene: Used in the reflux reaction to obtain the crude product.
Major Products Formed
Applications De Recherche Scientifique
N-Lauroyl-L-lysine hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-Lauroyl-L-lysine hydrochloride involves its amphiphilic nature, which allows it to orient itself at the interface between immiscible substances, thereby stabilizing the resulting mixture . This property is particularly useful in improving the dispersion and stability of various formulations.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Lauroyl-L-phenylalanine: Another N-acyl amino acid with similar amphiphilic properties.
N-Lauroyl-L-arginine: Known for its antimicrobial properties and used in various applications.
Uniqueness
N-Lauroyl-L-lysine hydrochloride is unique due to its specific combination of L-lysine and lauric acid, which imparts distinct properties such as high lubricity, smooth skin feel, and low friction . These characteristics make it particularly valuable in high-end cosmetic products.
Propriétés
Formule moléculaire |
C18H37ClN2O3 |
|---|---|
Poids moléculaire |
364.9 g/mol |
Nom IUPAC |
(2S)-6-amino-2-(dodecanoylamino)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C18H36N2O3.ClH/c1-2-3-4-5-6-7-8-9-10-14-17(21)20-16(18(22)23)13-11-12-15-19;/h16H,2-15,19H2,1H3,(H,20,21)(H,22,23);1H/t16-;/m0./s1 |
Clé InChI |
FEQUSVAVJALXBB-NTISSMGPSA-N |
SMILES isomérique |
CCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)O.Cl |
SMILES canonique |
CCCCCCCCCCCC(=O)NC(CCCCN)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 9-oxodecahydro-1H-pyrido[3,4-c]azepine-6-carboxylate](/img/structure/B12973247.png)
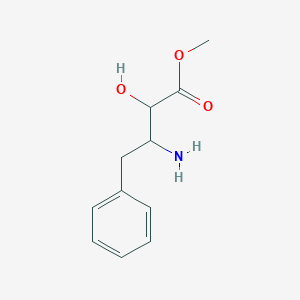
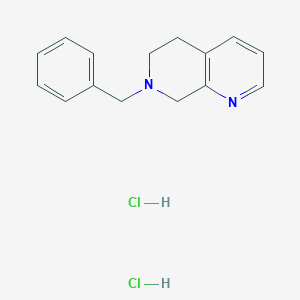
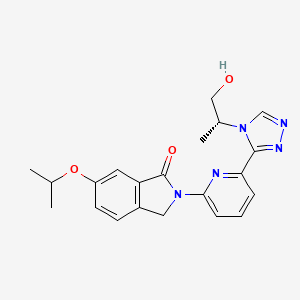
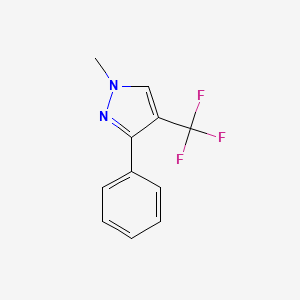

![4-Chloro-8-methylpyrazolo[1,5-a]quinoxaline](/img/structure/B12973280.png)
![N-cyclohexylcyclohexanamine;(1R,5R,7S,8R)-4-hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione](/img/structure/B12973286.png)

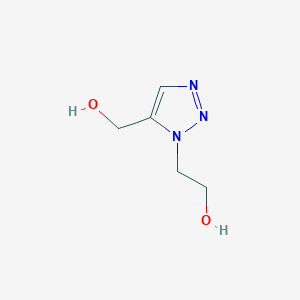
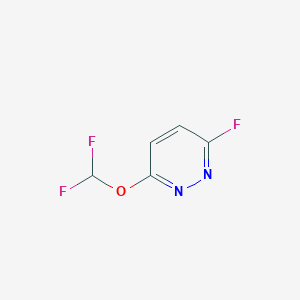
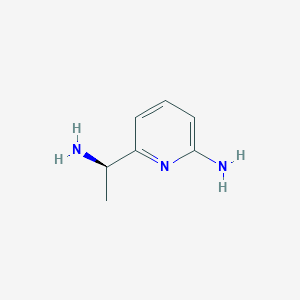
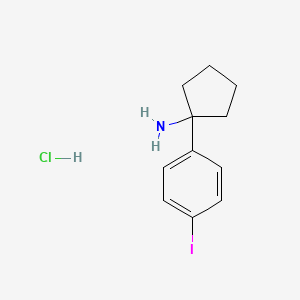
![2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine hydrochloride](/img/structure/B12973315.png)
